molecular formula C8H19NO5Si B1582646 Methyl (3-(trimethoxysilyl)propyl)carbamate CAS No. 23432-62-4

Methyl (3-(trimethoxysilyl)propyl)carbamate

Cat. No. B1582646
CAS RN: 23432-62-4
M. Wt: 237.33 g/mol
InChI Key: MVCSJYRFFFDKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (3-(trimethoxysilyl)propyl)carbamate” is an organic compound with the molecular formula C8H19NO5Si . It has a molecular weight of 237.33 . The compound is also known by its CAS number: 23432-62-4 .


Molecular Structure Analysis

The SMILES string of the compound is COC(=O)NCCCSi(OC)OC . This represents the molecular structure of the compound. For a detailed structural analysis, please refer to a chemistry textbook or consult a chemist.


Physical And Chemical Properties Analysis

“Methyl (3-(trimethoxysilyl)propyl)carbamate” has a boiling point of 102°C at 7.5mm, a density of 1.109 g/cm3, and a flash point of 141°C . It is soluble in water, with a solubility of 43.9-1000g/L at 20℃ .

Scientific Research Applications

CO2 Adsorption and Capture Mechanism

  • Application : Methyl (3-(trimethoxysilyl)propyl)carbamate, when functionalized with amine groups, is used in CO2 adsorption mechanisms. This application is particularly significant in the context of environmental remediation and carbon capture technologies.
  • Research Insights : A study demonstrated that carbamate and carbamic acid are the main adsorption products in this process. The research emphasized the importance of hydrogen bonding interactions and the role of surface silanols in the adsorption mechanism, which is crucial for the design of efficient CO2 sorbents (Basaran, Topçubaşı, & Davran-Candan, 2021).

Catalysis in Organic Synthesis

  • Application : It has been used as a catalyst in organic synthesis, such as in the oxidative cyanation of aromatic and cyclic tertiary amines. This process is a novel approach for the recycling of carbon dioxide, offering an environmentally friendly alternative in chemical synthesis.
  • Research Findings : A study demonstrated that a ruthenium carbamate complex derived from 3-trimethoxysilyl-1-propyl amine and carbon dioxide can effectively catalyze these reactions using hydrogen peroxide and molecular oxygen as oxidants, producing high to excellent yields (Kumar, Kumar, & Jain, 2013).

Chemical Analysis and Chromatography

  • Application : In the field of chemical analysis, particularly in chromatography, methyl (3-(trimethoxysilyl)propyl)carbamate derivatives are used for analyzing certain pesticide residues.
  • Research Explanation : The derivatives, such as those identified as N-methyl-N-aryl carbamates, have been studied for their potential in improving the sensitivity and accuracy of pesticide detection in chromatographic methods (Wien & Tanaka, 1977).

Pharmaceutical Research

  • Application : Although avoiding specific drug-related details, it's notable that methyl (3-(trimethoxysilyl)propyl)carbamate derivatives are often explored in pharmaceutical research for the development of new therapeutic agents.
  • Research Example : One study designed novel derivatives for histamine H(3) receptor agonist/antagonist properties, which is a significant area in the development of new drugs for various neurological and allergic conditions (Sasse et al., 2002).

Safety And Hazards

The compound has a hazard statement of H373 . Precautionary statements include P260, P314, and P501 . It is recommended to avoid skin contact and inhalation of its vapor . In case of discomfort after contact, immediate medical attention is advised .

properties

IUPAC Name

methyl N-(3-trimethoxysilylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5Si/c1-11-8(10)9-6-5-7-15(12-2,13-3)14-4/h5-7H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCSJYRFFFDKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044881
Record name Methyl [3-(trimethoxysilyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbamic acid, N-[3-(trimethoxysilyl)propyl]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Methyl (3-(trimethoxysilyl)propyl)carbamate

CAS RN

23432-62-4
Record name Methyl N-[3-(trimethoxysilyl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23432-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3-(trimethoxysilyl)propyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[3-(trimethoxysilyl)propyl]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl [3-(trimethoxysilyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [3-(trimethoxysilyl)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL (3-(TRIMETHOXYSILYL)PROPYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3DE3EQ54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (3-(trimethoxysilyl)propyl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl (3-(trimethoxysilyl)propyl)carbamate
Reactant of Route 3
Reactant of Route 3
Methyl (3-(trimethoxysilyl)propyl)carbamate
Reactant of Route 4
Reactant of Route 4
Methyl (3-(trimethoxysilyl)propyl)carbamate
Reactant of Route 5
Reactant of Route 5
Methyl (3-(trimethoxysilyl)propyl)carbamate
Reactant of Route 6
Reactant of Route 6
Methyl (3-(trimethoxysilyl)propyl)carbamate

Citations

For This Compound
1
Citations
R Zeng, L Bao, H Sheng, L Sun, M Chen, Y Feng… - RSC …, 2016 - pubs.rsc.org
Heterobimetallic dinuclear lanthanide alkoxide complexes Ln2Na8(OCH2CH2NMe2)12(OH)2 [Ln: I (Nd), II (Sm), III (Yb) and IV (Y)] were used as efficient acid–base bifunctional …
Number of citations: 15 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.